molecular formula C13H17N B1314441 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline CAS No. 886759-47-3

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1314441
M. Wt: 187.28 g/mol
InChI Key: BZKHQILNYWQRIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the empirical formula C13H17N . It is a solid substance and is part of a class of compounds known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are commonly found in nature .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) was first described by Pictet and Spengler in 1911 . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular weight of 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline is 187.28 . The SMILES string representation of its structure is C1 (C2CCC2)C (C=CC=C3)=C3CCN1 .


Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinolines (THIQ) are known for their diverse biological activities against various infective pathogens and neurodegenerative disorders . They have been synthesized for various therapeutic activities, with noticeable success in the area of drug discovery for cancer and CNS .


Physical And Chemical Properties Analysis

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline is a solid substance . Its empirical formula is C13H17N and it has a molecular weight of 187.28 .

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinolines are a large group of natural products and therapeutic lead compounds . They exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community .

1,2,3,4-Tetrahydroisoquinolines (THIQ), including “1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline”, are a large group of natural products and therapeutic lead compounds . They have diverse biological activities against various infective pathogens and neurodegenerative disorders . Here are some more applications:

  • Medicinal Chemistry : THIQ analogs have been used in medicinal chemistry due to their diverse biological activities . They have been developed into novel analogs with potent biological activity . The structural–activity relationship (SAR) and their mechanism of action have been studied .

  • Synthesis of Alkaloids : THIQs are important structural motifs of various natural products and therapeutic lead compounds . In recent years, there has been considerable research interest in the synthesis of C(1)-substituted derivatives of THIQs, as they can act as precursors for various alkaloids displaying multifarious biological activities .

  • Multicomponent Reactions : THIQs have been used in multicomponent reactions (MCRs) for the generation of molecular diversity and complexity . MCRs improve the atom economy, selectivity, and yield of the product and thus occupy a central place in the toolbox of sustainable synthetic methodologies .

1,2,3,4-Tetrahydroisoquinolines (THIQ), including “1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline”, are a large group of natural products and therapeutic lead compounds . They have diverse biological activities against various infective pathogens and neurodegenerative disorders . Here are some more applications:

  • Neurodegenerative Disorders : THIQ based natural and synthetic compounds exert diverse biological activities against various neurodegenerative disorders . They have been developed into novel analogs with potent biological activity . The structural–activity relationship (SAR) and their mechanism of action have been studied .

  • Infective Pathogens : THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens . They have been developed into novel analogs with potent biological activity . The structural–activity relationship (SAR) and their mechanism of action have been studied .

  • Green and Sustainable Chemistry : In the concept of green and sustainable chemistry, efficient and recyclable catalysts in multicomponent reactions (MCRs) are highly desired . Leaching of metal catalyst to the final product can limit its use in various pharmaceutical applications .

Safety And Hazards

The safety data sheet for 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline suggests that it should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is also advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

1,2,3,4-Tetrahydroisoquinolines (THIQ) have garnered a lot of attention in the scientific community due to their diverse biological activities . They may prove to be promising candidates for various infectious diseases, such as malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, etc . They can also be developed as a novel class of drugs for various therapeutic activities with unique mechanisms of action .

properties

IUPAC Name

1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-7-12-10(4-1)8-9-14-13(12)11-5-3-6-11/h1-2,4,7,11,13-14H,3,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKHQILNYWQRIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2C3=CC=CC=C3CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469108
Record name 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

886759-47-3
Record name 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline

Citations

For This Compound
1
Citations
T Saitoh, K Abe, M Ishikawa, M Nakatani… - European journal of …, 2006 - Elsevier
Several 1-alkyl-1,2,3,4-tetrahydroisoquinoline (TIQ) derivatives, which may play a role in Parkinson's disease, have been synthesized via Pummerer-type cyclization of the sulfonium ion …
Number of citations: 22 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.